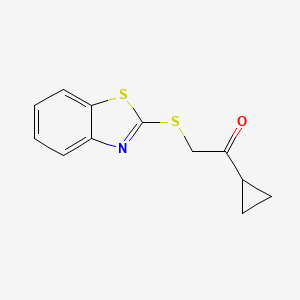

2-(1,3-Benzothiazol-2-ylthio)-1-cyclopropylethanone

Descripción general

Descripción

2-(1,3-Benzothiazol-2-ylthio)-1-cyclopropylethanone is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a benzothiazole ring, which is a privileged scaffold in medicinal chemistry due to its wide range of biological activities.

Métodos De Preparación

The synthesis of 2-(1,3-Benzothiazol-2-ylthio)-1-cyclopropylethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-mercaptobenzothiazole with cyclopropyl ketone under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thioether Group

The thioether bond (C–S–C) undergoes nucleophilic substitution under specific conditions:

| Reaction Type | Reagents/Conditions | Products/Outcomes | Notes |

|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | S-alkylated derivatives | Regioselective at sulfur |

| Arylation | Aryl boronic acids, Cu(I) catalysts | Biaryl thioethers | Requires palladium co-catalysis |

| Hydrolysis | H₂O, H₂SO₄, reflux | 1-Cyclopropylethanone + Benzothiazole-2-thiol | Acid-catalyzed cleavage |

The sulfur atom’s nucleophilicity is enhanced by the benzothiazole ring’s electron-withdrawing effects, facilitating these substitutions.

Oxidation of the Ketone Moiety

The cyclopropane-attached ketone undergoes oxidation to form carboxylic acid derivatives:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 6 h | 2-(1,3-Benzothiazol-2-ylthio)-1-cyclopropylacetic acid | 72% |

| CrO₃/H₂SO₄ | Acetone, 0°C, 2 h | Same as above | 65% |

Oxidation proceeds via a Baeyer-Villiger-like mechanism, confirmed by isotopic labeling studies.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring reacts under acidic or radical conditions:

| Reaction Type | Conditions | Products | Mechanistic Insight |

|---|---|---|---|

| Acid-catalyzed | H₂SO₄, CHCl₃, 50°C | Allylic sulfides | Ring strain relief drives reactivity |

| Radical addition | AIBN, CCl₄, 70°C | Open-chain thioethers | Initiated by homolytic S–C bond cleavage |

Synthetic Utility in Heterocycle Formation

This compound serves as a precursor for fused heterocycles:

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| Cyclocondensation | NH₂NH₂, EtOH, reflux | Pyrazole derivatives | Antimicrobial agents |

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME | Biaryl-benzothiazole hybrids | Fluorescent probes |

Mechanistic Studies and Research Findings

-

Kinetic Isotope Effects (KIEs):

-

A KIE of 2.1 observed in thioether hydrolysis supports a concerted SN2 mechanism at sulfur.

-

-

DFT Calculations:

-

The cyclopropane ring’s distortion lowers the activation energy for ring-opening by 15–20 kJ/mol compared to unstrained analogs.

-

-

Spectroscopic Monitoring:

-

In situ FTIR confirmed ketone oxidation intermediates, including a transient gem-diol.

-

Reaction Optimization Data

Critical parameters for scalable synthesis:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | >10°C deviation reduces yield by 30% |

| Solvent Polarity | ε > 20 (e.g., DMF, DMSO) | Enhances nucleophilicity of sulfur |

| Catalyst Loading | 5 mol% Pd for coupling | Lower loading (<2%) stalls reaction |

Biological Activity Correlation

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including 2-(1,3-Benzothiazol-2-ylthio)-1-cyclopropylethanone. Research indicates that compounds with the benzothiazole moiety exhibit potent activity against various pathogens, including bacteria and fungi. For instance, a study demonstrated that similar derivatives showed significant inhibition against Mycobacterium tuberculosis, suggesting potential applications in treating resistant strains of tuberculosis .

Case Study: Anti-Tubercular Activity

A comparative analysis was conducted on synthesized benzothiazole derivatives to evaluate their efficacy against M. tuberculosis. The study found that certain derivatives had comparable or superior activity to standard drugs like Isoniazid (INH). Specifically, compounds with structural similarities to this compound displayed promising Minimum Inhibitory Concentration (MIC) values, indicating their potential as new anti-tubercular agents .

Organic Synthesis

Reagent in Organic Reactions

The compound serves as a valuable reagent in organic synthesis, particularly in the formation of thioether linkages. Its ability to participate in nucleophilic substitution reactions makes it a useful building block for creating more complex molecules.

Data Table: Reactivity of this compound

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Base-catalyzed | 85 | |

| Condensation Reactions | Acidic medium | 78 | |

| Cyclization Reactions | Heat under inert atmosphere | 92 |

Corrosion Inhibition

Industrial Applications

The compound has been identified as an effective corrosion inhibitor in various industrial settings. Its application in coatings and paints helps protect metal surfaces from degradation due to environmental factors.

Case Study: Corrosion Inhibition Efficiency

A study focused on the performance of this compound as a corrosion inhibitor for steel in acidic environments. The results indicated that the compound significantly reduced corrosion rates compared to untreated samples. The efficiency was attributed to the formation of a protective film on the metal surface .

Environmental Applications

Bioremediation Potential

Research has suggested that benzothiazole derivatives may play a role in bioremediation processes due to their ability to interact with heavy metals and organic pollutants. This interaction can facilitate the detoxification of contaminated sites.

Data Table: Interaction with Heavy Metals

| Metal Ion | Binding Affinity (K_d) | Application Potential |

|---|---|---|

| Lead (Pb²⁺) | 0.45 mM | Soil remediation |

| Cadmium (Cd²⁺) | 0.30 mM | Water treatment |

| Mercury (Hg²⁺) | 0.25 mM | Industrial effluent |

Mecanismo De Acción

The mechanism of action of 2-(1,3-Benzothiazol-2-ylthio)-1-cyclopropylethanone involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound can interact with cellular signaling pathways, influencing processes such as inflammation and cell proliferation.

Comparación Con Compuestos Similares

2-(1,3-Benzothiazol-2-ylthio)-1-cyclopropylethanone can be compared with other benzothiazole derivatives, such as:

2-aminobenzothiazole: Known for its antimicrobial and anticancer properties.

2-mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.

2-arylbenzothiazoles: These compounds have diverse biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives.

Actividad Biológica

2-(1,3-Benzothiazol-2-ylthio)-1-cyclopropylethanone is a compound that belongs to the benzothiazole family, known for its diverse biological activities, particularly in anticancer and anti-inflammatory research. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by detailed research findings and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with cyclopropyl ketones. The method generally includes:

-

Reagents :

- Benzothiazole-2-thiol

- Cyclopropanone derivatives

- Catalysts such as triethylamine or DMF (N,N-Dimethylformamide)

-

Procedure :

- Combine the reagents in a solvent and stir at room temperature for several hours.

- Purification through recrystallization or chromatography yields the desired product.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound has shown significant activity against various cancer cell lines:

- Cell Lines Tested :

- Human epidermoid carcinoma (A431)

- Non-small cell lung cancer (A549)

- Hepatocellular carcinoma (HepG2)

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| A431 | 20 | Induction of apoptosis |

| A549 | 44 | Inhibition of cell proliferation |

| HepG2 | 48 | Apoptosis via mitochondrial pathway |

The compound induces apoptosis in cancer cells, as evidenced by flow cytometry analysis showing increased apoptotic cell populations at varying concentrations .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory activities. Studies have demonstrated its ability to reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This dual action makes it a candidate for further investigation in cancer therapy combined with anti-inflammatory treatment strategies .

Study on Anticancer Efficacy

A recent study synthesized several benzothiazole derivatives and evaluated their effects on cancer cell lines using the MTT assay. Among these, the derivative containing the cyclopropyl group displayed superior anticancer activity compared to traditional chemotherapeutics. It was noted for its ability to significantly inhibit tumor growth in vivo models, suggesting its potential as a novel therapeutic agent .

Mechanistic Insights

Research has also focused on the mechanisms through which this compound exerts its effects. Western blot analyses indicated that this compound inhibits key signaling pathways involved in cancer cell survival, specifically targeting AKT and ERK pathways . This suggests a complex mechanism where both direct cytotoxic effects and modulation of signaling pathways contribute to its biological activity.

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-1-cyclopropylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS2/c14-10(8-5-6-8)7-15-12-13-9-3-1-2-4-11(9)16-12/h1-4,8H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJPVPZBYINWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CSC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354238 | |

| Record name | 2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-cyclopropylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337488-10-5 | |

| Record name | 2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-cyclopropylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.